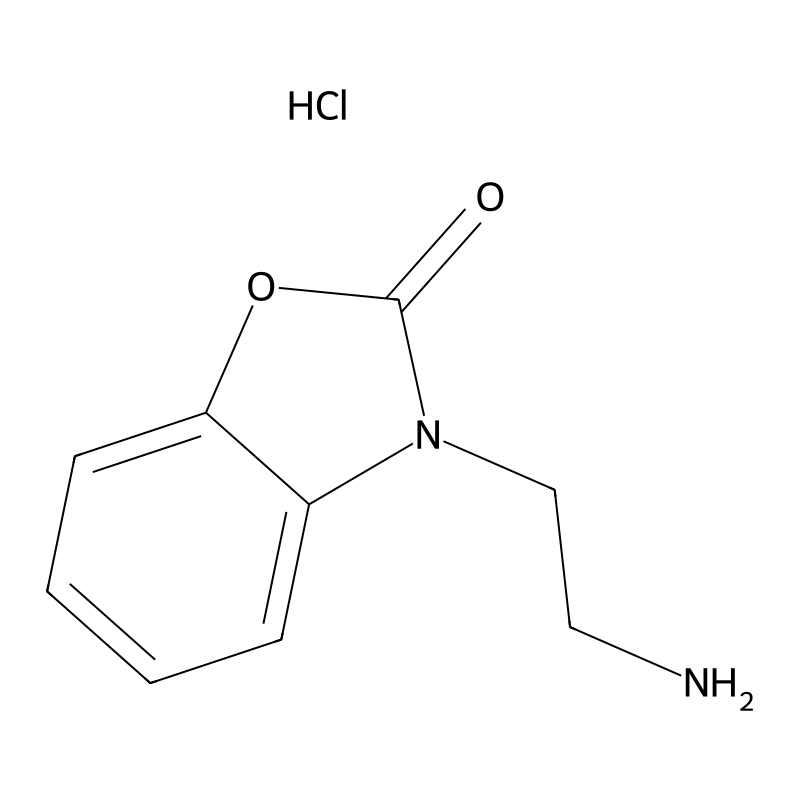3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Conformational and Stereoelectronic Investigation of Tryptamine
Scientific Field: Molecular Modeling
Application Summary: This research focuses on the conformational space of Tryptamine (TRA), a compound similar to the one , using molecular dynamics complemented with functional density calculations.
Methods of Application: The study used Bader’s theory (AIMatoms in molecules) and natural bond orbital (NBO) framework.
Results or Outcomes: The study contributed to the understanding of the structure, stability, and reactivity of TRA and other indole derivatives.
5-Methoxytryptamine Hydrochloride
Scientific Field: Biochemistry
Application Summary: 5-Methoxytryptamine hydrochloride, a compound structurally similar to the one , is used in various biochemical research applications.
Methods of Application: The specific methods of application can vary depending on the research context.
Results or Outcomes: The outcomes can also vary depending on the specific research context.
3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride is a chemical compound with the molecular formula CHNO and a molecular weight of 182.19 g/mol. It features a benzoxazole ring structure, which is known for its diverse biological activities. The compound is typically presented as a hydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for various applications, especially in medicinal chemistry .
The chemical reactivity of 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride can be attributed to the presence of both the amino and the carbonyl functional groups. It can undergo several types of reactions:
- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Acylation Reactions: The carbonyl group can participate in acylation reactions, forming amides or esters when reacted with acyl chlorides or anhydrides.
- Cyclization Reactions: Under certain conditions, this compound may also participate in cyclization reactions to form more complex structures.
This compound exhibits notable biological activities, including:
- Antimicrobial Properties: Studies have shown that derivatives of benzoxazole compounds possess antimicrobial effects against various pathogens.
- Anticancer Activity: Some research indicates that compounds with similar structures may inhibit cancer cell proliferation by interfering with cellular signaling pathways.
- Neuroprotective Effects: There is evidence suggesting that benzoxazole derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential use in neurodegenerative disease treatments .
Several synthesis methods have been reported for 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride:
- Condensation Reaction: This method typically involves the condensation of an appropriate amino compound with a suitable carbonyl compound under acidic or basic conditions.
- Cyclization Method: Starting from o-aminophenol and an appropriate aldehyde or ketone, cyclization can be achieved through heating or using catalysts to promote the formation of the benzoxazole ring.
- Reduction Reactions: Reduction of nitro or other functional groups on related compounds can yield this specific hydrochloride salt .
3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride has several applications:
- Pharmaceutical Development: It serves as a scaffold for developing new drugs due to its biological activity.
- Chemical Research: Utilized in laboratories for synthesizing other complex organic molecules.
- Diagnostic Agents: Potential use in diagnostic applications due to its interaction with biological systems .
Interaction studies involving 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride have focused on its binding affinity to various biological targets. Key findings include:
- Protein Binding Studies: The compound shows significant binding to proteins involved in drug metabolism and transport, which could influence its pharmacokinetics.
- Receptor Interaction: Research indicates potential interactions with neurotransmitter receptors, suggesting implications for neurological applications .
Several compounds share structural similarities with 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride. Here are some notable examples:
| Compound Name | Structure Characteristics | Biological Activity | Unique Features |
|---|---|---|---|
| 6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride | Similar benzoxazole core but different amino substitution | Antimicrobial and anticancer properties | Different substitution pattern affects activity profile |
| 5-(Aminoethyl)-1,3-benzothiazole hydrochloride | Benzothiazole instead of benzoxazole | Antimicrobial activity | Thiazole ring may confer different biological properties |
| 4-(Aminobenzyl)-1H-pyrazole hydrochloride | Pyrazole ring structure | Anticancer effects | Pyrazole offers distinct reactivity compared to benzoxazole |
These comparisons highlight the unique structural features of 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride that may contribute to its specific biological activities and potential applications in medicinal chemistry .







